molecular formula C24H29N3O5 B11475083 Methyl 6-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11475083
M. Wt: 439.5 g/mol
InChI Key: UYJQNANPEPPCGH-UHFFFAOYSA-N
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Description

“Methyl 6-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a complex organic compound with a mouthful of a name! Let’s break it down:

    Methyl ester: The compound contains a methyl ester group (methyl carboxylate), which is often found in organic molecules.

    Tetrahydropyrimidine ring: The core structure consists of a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms.

    Substituents: The compound has various substituents, including a dimethoxyphenyl group, an aminoethyl group, and a methylphenyl group.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route could be based on the Biginelli reaction, which combines an aldehyde, an acetoacetate, and urea to form a tetrahydropyrimidine ring. specific details for this compound would require further investigation.

Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce. It likely remains a research or specialized chemical rather than a commercially produced substance.

Chemical Reactions Analysis

Reactivity: The compound may undergo various reactions, including:

    Oxidation: Oxidation of the methyl group or other functional groups.

    Reduction: Reduction of the carbonyl group or other unsaturated bonds.

    Substitution: Substitution reactions at various positions.

    Condensation: Formation of larger molecules through condensation reactions.

Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. Common reagents include Lewis acids, bases, and oxidizing agents.

Major Products: The major products formed during reactions would vary based on the specific reaction type. Predicting exact products without experimental data is challenging.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers may explore derivatives of this compound for potential drug development.

    Catalysis: The compound’s structure could inspire new catalysts.

Biology and Medicine:

    Anticancer Properties: Investigating its effects on cancer cells.

    Microbial Activity: Assessing its antimicrobial properties.

Industry:

    Fine Chemicals:

Mechanism of Action

The compound’s mechanism of action remains elusive without specific studies. It likely interacts with cellular targets, affecting biological pathways.

Properties

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

methyl 6-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H29N3O5/c1-15-7-5-6-8-17(15)22-21(23(28)32-4)18(26-24(29)27-22)14-25-12-11-16-9-10-19(30-2)20(13-16)31-3/h5-10,13,22,25H,11-12,14H2,1-4H3,(H2,26,27,29)

InChI Key

UYJQNANPEPPCGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(NC(=O)N2)CNCCC3=CC(=C(C=C3)OC)OC)C(=O)OC

Origin of Product

United States

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